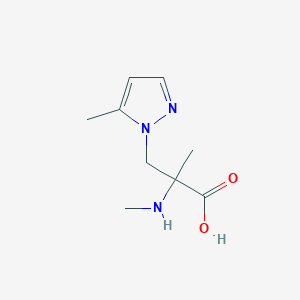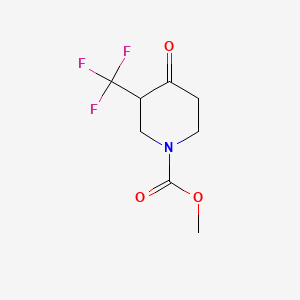
Methyl4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its piperidine ring structure, which is substituted with a trifluoromethyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the piperidine ring with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives with enhanced reactivity.
Reduction Products: Alcohol derivatives with potential for further functionalization.
Substitution Products: Compounds with diverse functional groups, expanding the compound’s utility in synthesis.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various biochemical effects.
Comparación Con Compuestos Similares
Methyl 4-oxo-3-piperidinecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness: Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the design of molecules with specific biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C8H10F3NO3 |
|---|---|
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C8H10F3NO3/c1-15-7(14)12-3-2-6(13)5(4-12)8(9,10)11/h5H,2-4H2,1H3 |
Clave InChI |
QENYROXVTNTYCY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CCC(=O)C(C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






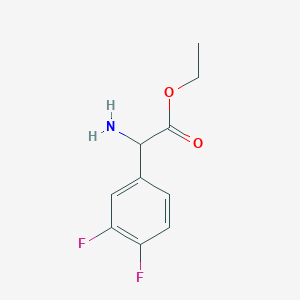
![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
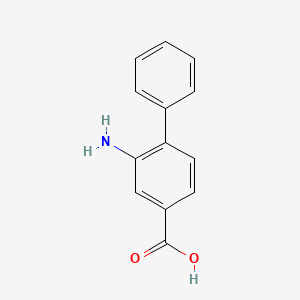


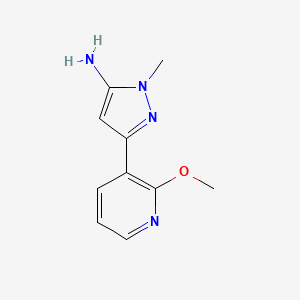
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
